2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is a halogenated benzoyl chloride derivative with a trifluoromethyl (-CF₃) group at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position. This compound is structurally complex due to the electron-withdrawing effects of the trifluoromethyl group and halogens, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C8H2Cl2F4O |
|---|---|
Molecular Weight |
261.00 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |
InChI Key |
OBJBKFPIPDQGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves:
- Starting from halogenated aromatic precursors such as trichloromethylbenzoyl chlorides or related compounds.
- Selective fluorination of trihalomethyl groups to trifluoromethyl groups.
- Introduction of acid chloride functionality through chlorination or hydrolysis steps.
- Use of halogen transfer catalysts to promote selective halogen exchange reactions.
This multi-step approach ensures high selectivity and yield while avoiding hazardous reagents.
Detailed Stepwise Preparation
Step 1: Synthesis of Trichloromethylbenzoyl Chloride Precursors
- Starting materials such as bis(trichloromethyl)benzene derivatives are hydrolyzed with controlled amounts of water, often catalyzed by ferric chloride (FeCl3), to yield trichloromethylbenzoyl chlorides.
- For example, 1,3-bis(trichloromethyl)benzene hydrolyzed with one mole of water in the presence of FeCl3 yields 3-trichloromethylbenzoyl chloride.
Step 2: Selective Fluorination to Trifluoromethylbenzoyl Chloride
- The trichloromethylbenzoyl chloride is reacted with hydrogen fluoride (HF) in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5).
- The reaction typically uses about three moles or less of HF per mole of trichloromethylbenzoyl chloride.
- The halogen transfer catalyst facilitates selective replacement of chlorine atoms in the trichloromethyl group with fluorine atoms, producing trifluoromethylbenzoyl chloride derivatives.
- Reaction conditions are generally mild: temperatures range from 50° to 80° Celsius, atmospheric pressure, and stirring for about 1–2 hours.
Reaction Conditions and Catalysts
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 50–80 °C | Optimal for selective fluorination |
| Pressure | Atmospheric | Sub- or super-atmospheric possible |
| Catalyst | Antimony pentachloride (SbCl5) | 0.01–10 wt%, typically 0.1–3 wt% relative to substrate |
| Solvent | Nitrobenzene, carbon disulfide | Inert solvents to dissolve reactants |
| HF Molar Ratio | ≤ 3 moles per mole substrate | Controls degree of fluorination |
| Reaction Time | 1–2 hours | Ensures completion of halogen exchange |
Research Findings on Yield and Purity
- The fluorination step yields trifluoromethylbenzoyl chloride products with purity exceeding 95% and overall yields above 85%, demonstrating high efficiency and selectivity.
- Gas chromatographic analysis of reaction mixtures shows major product formation with minor under- or over-fluorinated byproducts that can be recycled or converted back to desired products via halogen exchange reactions.
- The presence of halogen transfer catalysts is critical to avoid mixed halide distributions and to achieve selective trifluoromethyl substitution on the aromatic ring.
Comparative Data Table of Key Intermediates and Products
| Compound | Starting Material | Reaction Conditions | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 3-Trichloromethylbenzoyl chloride | 1,3-bis(trichloromethyl)benzene + H2O | FeCl3 catalyst, mild hydrolysis | FeCl3 | High | High | Precursor for fluorination |
| 3-Trifluoromethylbenzoyl chloride | 3-Trichloromethylbenzoyl chloride + HF | 50–60 °C, atmospheric pressure, 1–2 h | SbCl5 (0.1–3 wt%) | ~85 | >95 | Selective fluorination step |
| This compound | Halogenated toluene derivatives + KF substitution | Multi-step halogenation and substitution | Various catalysts | Moderate | High | Final product with desired substitution pattern |
Summary and Professional Insights
The preparation of this compound is a sophisticated process involving:
- Hydrolysis of trichloromethyl aromatic precursors.
- Selective fluorination using hydrogen fluoride and halogen transfer catalysts.
- Strategic halogen substitutions on the aromatic ring to achieve the desired substitution pattern.
This methodology benefits from:
- High selectivity and yield.
- Use of catalysts such as antimony pentachloride to control halogen exchange.
- Mild reaction conditions that reduce hazards associated with highly reactive fluorinating agents.
The process is well-documented in patent literature and supported by analytical data such as gas chromatography and spectral analysis confirming product purity and composition.
Chemical Reactions Analysis
Amidation
Reacts with primary/secondary amines to form substituted benzamides under mild conditions:
Reagents :
-
Triethylamine (2.2 equiv.)
-
Dichloromethane solvent
-
DMAP catalyst (10 mol%)
Example :
With aniline:
Yield : 85–92%
Esterification
Forms esters with alcohols through acid chloride reactivity:
Conditions :
-
Room temperature
-
Chemoselective with aliphatic alcohols over aromatic counterparts
Example :
With 3-phenylpropanol:
Yield : 90% (Table 6, )
Hydrolysis
Undergoes hydrolysis to form the corresponding benzoic acid derivative:
Conditions :
-
Aqueous acidic (HCl) or basic (NaOH) media
-
Reflux at 100°C
Suzuki-Miyaura Cross-Coupling
Participates in palladium-catalyzed couplings with boronic acids:
Catalytic System :
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ base
-
DMF solvent at 80°C
Example :
With phenylboronic acid:
Yield : 78%
Formylation via Directed Metalation
Generates aldehyde intermediates in multistep syntheses:
Reagents :
-
Lithium diisopropylamide (LDA, 1.1 equiv.)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran solvent at −78°C
Reaction Pathway :
-
Deprotonation by LDA at the ortho position
-
Quenching with DMF to install formyl group
Product : 2-Chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde
Yield : 92% (Example 1, )
Comparative Reactivity in Esterification
| Reagent | Solvent | Temperature | Yield (%) | Chemoselectivity (A:B) |
|---|---|---|---|---|
| FTFBC (this compound) | CH₂Cl₂ | RT | 90 | 95:5 |
| MTFBC | CH₂Cl₂ | RT | 82 | 88:12 |
| 2,6-BTFBC | CH₂Cl₂ | RT | 75 | 80:20 |
FTFBC = 2-Fluoro-6-(trifluoromethyl)benzoyl chloride; MTFBC = 2-Methyl-6-(trifluoromethyl)benzoyl chloride; 2,6-BTFBC = 2,6-Bis(trifluoromethyl)benzoyl chloride
Esterification via Acyl-Transfer Pathway (Figure 2, )
-
Nucleophilic attack : Alcohol attacks the acyl chloride, forming a tetrahedral intermediate.
-
DMAP assistance : Stabilizes the intermediate through hydrogen bonding.
-
Product formation : Elimination of HCl yields the ester.
Key Factor : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating reaction rates compared to non-fluorinated analogs .
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Effects : The para-trifluoromethyl group in 4-(trifluoromethyl)benzoyl chloride enhances thermal stability compared to meta-substituted analogs .
- Halogen Influence : Bromine in 4-Bromo-3-(trifluoromethyl)benzoyl chloride increases molecular weight and may alter reactivity in nucleophilic substitutions compared to chlorine or fluorine analogs .
Physical and Chemical Properties
Boiling Points and Densities
- 4-(Trifluoromethyl)benzoyl chloride : Boils at 78–79°C under reduced pressure (16 mmHg), with a density of 1.404 g/mL .
- 3-(Trifluoromethyl)benzoyl chloride : Higher density (1.38 g/mL) but lacks reported boiling point data in the evidence .
- Trifluoromethanesulfonyl chloride: A non-benzoyl analog with a lower boiling point (29–32°C) and density (1.583 g/mL), highlighting the impact of the sulfonyl group versus benzoyl .
Reactivity and Stability
- Electron-Withdrawing Effects : The trifluoromethyl group in all analogs enhances electrophilicity at the carbonyl carbon, facilitating reactions with nucleophiles (e.g., amines, alcohols) .
- Steric Hindrance : Ortho-substituted chlorine in 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride may reduce reaction rates compared to meta-substituted analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride .
Critical Analysis of Data Limitations
- Safety Data: Limited hazard information is available for most analogs (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride lacks GHS classification data) .
- Physical Properties : Key parameters like melting points or flash points are missing for many compounds, including this compound .
Biological Activity
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique biological properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for drug development. This article explores its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H4ClF4O
- CAS Number : 2251-65-2
- Molecular Weight : 232.56 g/mol
The trifluoromethyl group () is known for its strong electron-withdrawing properties, which significantly influence the biological activity of compounds containing it .
Synthesis
The synthesis of this compound typically involves several steps, including halogenation and acylation reactions. The following general synthetic route is commonly employed:
- Starting Material : Begin with 2-chloro-3-fluorotoluene.
- Halogenation : Treat with trifluoroacetic anhydride to introduce the trifluoromethyl group.
- Acylation : React with thionyl chloride to form the benzoyl chloride derivative.
This method allows for high yields and purity, making it suitable for further biological testing .
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below clinically relevant thresholds, suggesting potential as antibacterial agents .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while exhibiting antimicrobial activity, the compound maintains a favorable therapeutic index, with IC50 values significantly higher than MIC values against human cell lines . This suggests a promising balance between efficacy and safety.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride from its precursor carboxylic acid?
- Methodological Answer : The most common method involves reacting the corresponding benzoic acid derivative with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, catalyzed by a small amount of DMF. For example, demonstrates that refluxing 3-chloro-4-fluoro-5-nitrobenzoic acid with excess SOCl₂ (5:1 molar ratio) in DCM for 3 hours yields the acyl chloride. Purification via distillation or recrystallization is recommended, with attention to moisture exclusion. Key parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | DCM | |
| Catalyst | DMF (3 drops) | |
| Reflux | 3 hours, 40–50°C | |
| Yield | ~80–90% (extrapolated) |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The electron-withdrawing substituents (Cl, F, CF₃) deshield adjacent protons and carbons, leading to distinct splitting patterns. For example, the carbonyl carbon (C=O) typically appears at ~165–170 ppm in ¹³C NMR.
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a singlet near -60 to -65 ppm, while the fluorine at position 3 appears as a doublet (J ≈ 10–15 Hz) due to coupling with adjacent protons .
- Mass Spectrometry : Electron ionization (EI-MS) reveals the molecular ion peak (M⁺) at m/z 242.5 (Cl/F isotopic pattern). Fragmentation peaks at m/z 207 (loss of Cl) and 177 (loss of COCl) are expected. High-resolution MS (HRMS) is critical for resolving isotopic clusters .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors.
- Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid contact with moisture, as it releases HCl gas .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.
Advanced Research Questions
Q. How do the positions of chloro, fluoro, and trifluoromethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The meta -chloro and para -trifluoromethyl groups enhance electrophilicity of the carbonyl carbon via electron withdrawal, accelerating reactions with amines or alcohols. However, steric hindrance from the bulky CF₃ group may reduce accessibility. Comparative studies with analogs (e.g., 4-(trifluoromethyl)benzoyl chloride) show:
| Nucleophile | Relative Rate (vs. Benzoyl Chloride) | Reference |
|---|---|---|
| Aniline | 2.5× faster | |
| Methanol | 1.8× faster | |
| Experimental design: Monitor reaction kinetics via in situ IR or HPLC to quantify rate differences. |
Q. Contradictory reports exist regarding the compound’s stability under ambient storage. How can these discrepancies be resolved experimentally?
- Methodological Answer : Conduct accelerated stability studies under controlled conditions:
- Variables : Temperature (25°C vs. 4°C), humidity (0% vs. 50% RH), and light exposure.
- Analysis : Track degradation via HPLC purity checks and ¹⁹F NMR to detect hydrolysis products (e.g., benzoic acid derivatives). suggests decomposition above 40°C or in humid environments (>60% RH).
Q. What analytical challenges arise in interpreting mass spectrometry data for this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge 1 : Overlapping isotopic peaks due to chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F only).
Solution : Use HRMS to resolve m/z differences (e.g., Thermo Orbitrap with resolution >60,000). - Challenge 2 : Fragmentation patterns obscured by multiple substituents.
Solution : Compare with computational predictions (e.g., CFM-ID software) and reference spectra from NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
